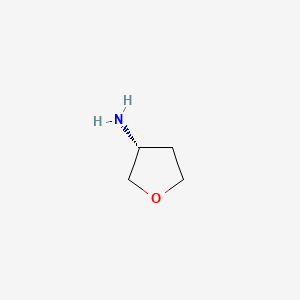

(R)-3-Aminotetrahydrofuran

描述

(R)-Tetrahydrofuran-3-ylamine is a synthetic intermediate useful for pharmaceutical synthesis

生物活性

(R)-3-Aminotetrahydrofuran is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring with an amino group at the third carbon position. Its molecular formula is , and it exhibits chirality, which significantly influences its biological interactions and pharmacological properties. The compound can undergo various chemical reactions including nucleophilic substitutions, hydrolysis, and esterification due to the presence of functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects. For example, it has been suggested that the compound may act as a ligand for certain receptors involved in neurotransmission, potentially influencing cognitive functions.

1. Antimicrobial Properties

Recent studies have indicated that this compound derivatives exhibit significant antimicrobial activity. For instance, Butyl this compound-3-carboxylate has shown promising results against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.

2. Anticancer Activity

Research has highlighted the antiproliferative effects of this compound on cancer cell lines. One study reported that derivatives of this compound demonstrated cytotoxicity against U251 glioblastoma cells with an IC50 value of approximately 0.94 µM, indicating strong potential for further development as anticancer agents .

3. Neuroprotective Effects

Due to its structural similarity to neurotransmitters, this compound is being investigated for neuroprotective properties. Preliminary findings suggest it may influence pathways involved in neurodegenerative diseases like Alzheimer's by modulating amyloid-beta interactions and tau phosphorylation .

Case Study 1: Antimicrobial Testing

In a controlled study, Butyl this compound-3-carboxylate was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its efficacy as an antimicrobial agent.

Case Study 2: Cancer Cell Line Evaluation

A series of derivatives were synthesized from this compound and evaluated for their cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating its potential for further development in cancer therapy.

Comparative Analysis

| Compound | Biological Activity | IC50 Value | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial | 50 µg/mL | Inhibition of bacterial growth |

| Butyl this compound-3-carboxylate | Anticancer | 0.94 µM | Induction of apoptosis |

| Derivative X | Neuroprotective | TBD | Modulation of amyloid-beta |

科学研究应用

Pharmaceutical Applications

Antithrombotic Agents

(R)-3-Aminotetrahydrofuran derivatives have been studied for their potential as antithrombotic agents. A specific patent describes the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which exhibit inhibitory effects on Factor Xa and related serine proteases, making them candidates for antithrombotic therapies .

HIV-1 Protease Inhibitors

Research has demonstrated that (R)-3-amino-tetrahydrofuran can be utilized in the design of potent HIV-1 protease inhibitors. One study reported the preparation of (R)-benzyl esters from (R)-3-amino-tetrahydrofuran hydrochloride, achieving yields of 61% . This indicates its utility in developing antiviral medications.

Synthetic Applications

Synthesis of Enantiopure Compounds

this compound is crucial in synthesizing enantiopure compounds. A study highlighted novel synthetic routes to obtain enantiomerically pure (R)-3-amino tetrahydrofuran starting from l-malic acid, showcasing its role in asymmetric synthesis . The ability to produce high optical purity compounds is vital for pharmaceutical applications where stereochemistry can significantly affect biological activity.

Case Study 1: Synthesis Process Optimization

A detailed investigation into the synthesis of (R)-3-amido tetrahydrofuran revealed a process involving the reaction of (S)-3-hydroxytetrahydrofuran with sulfonyl chloride, followed by azidation and catalytic hydrogenation. This method not only simplifies the synthesis but also reduces costs and environmental impact by avoiding expensive reagents like palladium-carbon .

Case Study 2: Transaminase Application

An innovative approach using an (R)-selective transaminase from Thermomyces stellatus was described, which enhances the thermostability and efficiency of enzymatic reactions involving (R)-3-amino tetrahydrofuran. This biocatalytic method offers a green alternative to traditional chemical synthesis, aligning with contemporary trends towards sustainable chemistry .

属性

IUPAC Name |

(3R)-oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPHRQMEIYLZFZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451124 | |

| Record name | (R)-3-Aminotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111769-26-7 | |

| Record name | (R)-3-Aminotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-Aminotetrahydrofuran hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method for synthesizing (R)-3-Aminotetrahydrofuran according to the research?

A1: The research article describes a synthetic method for this compound starting from (S)-3-hydroxyltetrahydrofuran. [] The process involves acylation with 4-methylbenzensulfonyl chloride, followed by substitution with sodium azide (NaN3) and finally reduction with zinc (Zn) and ammonium chloride (NH4Cl). This method proved to be more economical compared to previously reported methods, achieving a higher yield in the amine reduction step when using Zn/NH4Cl to reduce the organic azide. []

Q2: How was the synthesized this compound characterized in the study?

A2: The researchers confirmed the identity of all synthesized compounds, including this compound, using a combination of spectroscopic techniques: Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Mass Spectrometry (MS). [] These techniques provided structural information and confirmed the successful synthesis of the target compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。